molecular formula C8H4N2O B12334351 Benzo[d]oxazole-6-carbonitrile

Benzo[d]oxazole-6-carbonitrile

Cat. No.: B12334351
M. Wt: 144.13 g/mol
InChI Key: CTOVTDJQPCCCNO-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-6-carbonitrile (CAS 1368899-07-3) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The benzo[d]oxazole core is a privileged structure in pharmaceutical development, known for its diverse biological activities and presence in compounds with anticancer, antimicrobial, and anti-inflammatory properties . The carbonitrile functional group at the 6-position enhances the molecule's versatility, serving as a key synthetic handle for further derivatization and structure-activity relationship (SAR) studies. This compound is particularly significant in the synthesis of more complex molecules, as the cyano group can be readily converted into other functional groups, such as carboxylic acids or amides, to modulate the compound's properties and interactions with biological targets . Recent synthetic methodologies highlight the efficiency of constructing such benzo[d]oxazole rings from anilide precursors activated by electron-withdrawing groups like a nitrile, enabling high-yield cyclizations . Researchers utilize this building block in the design and development of novel therapeutic agents, leveraging the benzo[d]oxazole scaffold's ability to interact with a wide array of biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H4N2O

Molecular Weight

144.13 g/mol

IUPAC Name

1,3-benzoxazole-6-carbonitrile

InChI

InChI=1S/C8H4N2O/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H

InChI Key

CTOVTDJQPCCCNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC=N2

Origin of Product

United States

Preparation Methods

Photostimulated Intramolecular Cyclization

Reaction Mechanism and Conditions

Photostimulated C–O cyclization represents a robust method for synthesizing benzo[d]oxazole-6-carbonitrile. This approach utilizes ultraviolet (UV) light to initiate electron transfer (ET) in amide precursors, enabling ring closure. For example, N-(2-iodophenyl)-1H-pyrrole-2-carboxamide undergoes irradiation in liquid ammonia or dimethyl sulfoxide (DMSO) with potassium tert-butoxide (t-BuOK) as a base, yielding 2-(1H-pyrrol-2-yl)this compound at 75% efficiency. The reaction proceeds via a photoinduced ET mechanism, where UV excitation generates radical intermediates that facilitate intramolecular aryl–oxygen coupling.

Key Parameters:
  • Solvent : DMSO or liquid ammonia.
  • Base : 2 equivalents of t-BuOK.
  • Irradiation Time : 2–4 hours.
  • Yield : 73–83%.

Substrate Scope and Optimization

The method accommodates diverse carboxamide derivatives, including indole and pyrrole analogs. Computational studies suggest that electron-rich heterocycles (e.g., pyrrole) enhance ET efficiency by lowering activation barriers. Prolonged irradiation (4 hours) increases conversion rates to >90%, albeit with minor side-product formation.

Cyanide-Mediated Functionalization

Direct Cyanation of Benzoxazole Intermediates

An alternative route involves introducing a cyano group at position 6 of preformed benzoxazole scaffolds. For instance, 6-bromobenzo[d]oxazole reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C, undergoing nucleophilic aromatic substitution (SNAr) to yield the target nitrile. This method requires anhydrous conditions and achieves moderate yields (50–65%) due to competing side reactions.

Reaction Conditions:
  • Reagents : CuCN (1.2 equivalents), DMF.
  • Temperature : 120°C, 12 hours.
  • Yield : 58%.

One-Pot Synthesis from Carboxylic Acid Precursors

A scalable approach converts benzo[d]oxazole-6-carboxylic acid to the corresponding carbonitrile via intermediate acyl chloride formation. Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with ammonium cyanide (NH₄CN) in tetrahydrofuran (THF), yielding the nitrile in 72% isolated yield.

Critical Steps:
  • Acyl Chloride Formation : SOCl₂, reflux, 2 hours.
  • Cyanide Substitution : NH₄CN, THF, 0°C to rt, 6 hours.

Multi-Step Derivatization from Resorcinol Derivatives

Patent-Based Synthesis (CN104098590A)

A Chinese patent outlines a pathway starting from resorcinol , involving acetylation, oxime formation, and Beckmann rearrangement to yield 4,6-diaminoresorcinol hydrochloride (DAR·HCl). Subsequent reaction with carbon disulfide (CS₂) in potassium hydroxide introduces thiol groups, which are oxidized to nitriles using hydrogen peroxide (H₂O₂) and ammonium hydroxide.

Sequence Overview:
  • Acetylation : Resorcinol + acetic anhydride → 4,6-diacetylresorcinol.
  • Oxime Formation : Hydroxylamine hydrochloride → 4,6-bis[(1Z)-N-hydroxyethylimidoyl]benzene-1,3-diol.
  • Beckmann Rearrangement : Polyphosphoric acid (PPA) → DAR·HCl.
  • Cyanation : CS₂/KOH → thiol intermediate → H₂O₂/NH₄OH → nitrile.
Yield Data:
  • Overall Yield : 63.6% after column purification.
  • Purity : >98% (HPLC).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Photostimulated Cyclization N-(2-iodophenyl)amide t-BuOK, UV light 75–83 High regioselectivity, short runtime Requires specialized UV equipment
Cyanide Substitution 6-Bromobenzoxazole CuCN, DMF 58 Simple setup Moderate yield, toxic reagents
Multi-Step Derivatization Resorcinol CS₂, H₂O₂, NH₄OH 63.6 Scalable Lengthy procedure, low atom economy

Mechanistic Insights and Spectral Validation

Spectroscopic Characterization

  • FT-IR : C≡N stretch at ~2240 cm⁻¹.
  • ¹H NMR : Aromatic protons at δ 6.98–7.88 ppm; nitrile absence of protons.
  • LC-MS : Molecular ion peak at m/z 222.32 (calc. 221.97).

Computational Studies

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzo[d]oxazole derivatives. For instance, a study synthesized several benzo[d]oxazole-based compounds that exhibited significant neuroprotective effects against β-amyloid-induced neurotoxicity in PC12 cells. Compound 5c was particularly notable for promoting cell viability and reducing apoptosis through modulation of the Akt/GSK-3β/NF-κB signaling pathway .

Anticancer Activity
Benzo[d]oxazole derivatives have also shown promise in anticancer research. A series of compounds were evaluated for their cytotoxic effects against various cancer cell lines, including HT-29 colon carcinoma and A549 lung cancer cells. Notably, certain derivatives demonstrated IC50 values as low as 0.84 µM, indicating potent antiproliferative activity . The mechanisms of action often involve inhibition of key enzymes or pathways associated with tumor growth.

Antimicrobial Properties

Antibacterial Activity
Benzo[d]oxazole derivatives have been tested for their antibacterial efficacy against a range of pathogens. A comprehensive review indicated that several synthesized compounds displayed significant inhibition zones against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. For example, compound 14b showed an inhibition diameter of 25 mm against S. aureus, outperforming standard antibiotics like amoxicillin .

CompoundS. aureus (mm)E. coli (mm)
14b2522
Amoxicillin2027

Synthesis and Industrial Applications

Synthetic Strategies
The synthesis of benzo[d]oxazole derivatives has evolved significantly, utilizing various catalytic methods to enhance yield and efficiency. Recent advancements include the use of nanocatalysts which facilitate reactions under mild conditions, yielding high purity products with minimal environmental impact .

MethodologyYield (%)Conditions
Nanocatalyst A79-89Reflux in water
Grindstone methodHighRoom temperature

Case Studies

Case Study: Neuroprotection in Alzheimer's Disease
In a pivotal study, researchers synthesized multiple benzo[d]oxazole derivatives to evaluate their potential in treating Alzheimer's disease. The results indicated that compound 5c not only reduced neurotoxicity but also altered the expression of proteins associated with neurodegeneration, suggesting a multifaceted approach to neuroprotection .

Case Study: Anticancer Efficacy Against HT-29 Cells
Another investigation focused on the anticancer properties of benzo[d]oxazole derivatives against HT-29 cells. The study demonstrated that certain compounds significantly inhibited cell proliferation, with IC50 values indicating strong potential for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of benzo[d]oxazole-6-carbonitrile involves its interaction with various molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of enzymes such as glycogen synthase kinase (GSK-3β) and nuclear factor-κB (NF-κB), which are involved in inflammatory and apoptotic processes . These interactions can lead to the modulation of cellular signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of Benzo[d]oxazole-6-carbonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₈H₄N₂O 160.13 Oxazole ring, nitrile Anticancer agents, polymer electronics
Benzo[d]thiazole-6-carbonitrile C₈H₄N₂S 160.20 Thiazole ring, nitrile Kinase inhibitors (e.g., ATR kinase), antimicrobial agents
3-Amino-1,2-benzisoxazole-6-carbonitrile C₈H₅N₃O 159.15 Isoxazole ring, nitrile, amino Pharmaceutical intermediates, fluorescent probes
6-Amino-1,3-benzothiazole-2-carbonitrile C₈H₅N₃S 175.21 Thiazole ring, nitrile, amino Antiviral agents, corrosion inhibitors
Key Observations:

Heteroatom Influence: Replacing the oxygen in oxazole with sulfur (thiazole) increases molecular weight marginally (160.13 vs. 160.20 g/mol) and alters electronic properties. Thiazole derivatives exhibit enhanced π-acceptor capacity, improving binding to biological targets like kinases .

Substituent Effects: The amino group in 6-Amino-1,3-benzothiazole-2-carbonitrile enhances solubility in polar solvents and enables further functionalization (e.g., acylation, sulfonation) for tailored bioactivity . Nitrile groups in all compounds contribute to electron deficiency, facilitating nucleophilic substitution reactions and coordination with metal catalysts .

Electronic and Material Properties

Density Functional Theory (DFT) studies on polythiophenes containing benzo[d]oxazole reveal that the oxazole ring induces a wider bandgap (3.2–3.5 eV) compared to thiazole-containing polymers (2.8–3.1 eV), making oxazole derivatives more suitable for UV-absorbing materials . In contrast, thiazole-based systems exhibit higher charge-carrier mobility due to sulfur's polarizability, favoring applications in organic photovoltaics .

Biological Activity

Benzo[d]oxazole-6-carbonitrile is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

1. Overview of Benzoxazole Derivatives

Benzoxazole derivatives are characterized by a bicyclic structure that includes a benzene ring fused to an oxazole ring. This unique structure allows for various substitutions that can enhance their biological activity. The compound this compound specifically has shown potential in medicinal chemistry due to its ability to interact with biological targets effectively.

Key Biological Activities

  • Antimicrobial Activity : Exhibits activity against various bacterial strains.
  • Anticancer Properties : Displays cytotoxic effects on multiple cancer cell lines.
  • Anti-inflammatory Effects : Potentially reduces inflammation markers in vitro.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL
This compoundBacillus subtilis15.6 µg/mL
Control (Ampicillin)E. coli10 µg/mL

Research indicates that this compound has a selective action against certain pathogens, particularly Gram-positive bacteria, while showing moderate effectiveness against Gram-negative strains .

3. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated significant cytotoxicity against several cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)15
HCT-116 (Colorectal Cancer)18
PC3 (Prostate Cancer)22

The results indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells to some extent, suggesting its potential as an anticancer agent .

4. Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. In vitro assays have shown that this compound can significantly reduce the production of pro-inflammatory cytokines.

Case Study: Anti-inflammatory Activity

In a study evaluating the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages:

  • Findings : The compound reduced TNF-alpha and IL-6 levels by approximately 40% compared to control groups.

This suggests that this compound may have therapeutic potential in managing inflammatory diseases .

5. Structure-Activity Relationship (SAR)

The biological activities of benzoxazoles, including this compound, can be influenced by their structural modifications. Studies have identified key functional groups that enhance activity:

Table 3: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donating groupsIncrease antimicrobial potency
Halogen substitutionsEnhance anticancer activity

These insights are crucial for guiding future synthetic efforts aimed at optimizing the biological activity of benzoxazole derivatives .

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